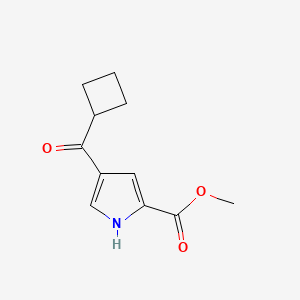

Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)9-5-8(6-12-9)10(13)7-3-2-4-7/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHNFRQGTGUHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate typically involves the reaction of cyclobutanecarbonyl chloride with 1H-pyrrole-2-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate with similar compounds from the literature:

* Estimated based on analogous compounds.

† Predicted using substituent contributions (cyclobutane’s aliphatic nature reduces hydrophobicity compared to benzoyl groups).

Key Observations:

- Lipophilicity (LogP): Aliphatic substituents like cyclobutanecarbonyl are less hydrophobic than aromatic groups (e.g., benzoyl), as seen in the lower LogP of the hypothetical compound compared to Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate (LogP = 2.95) .

- Electronic Effects: The electron-withdrawing nature of the carbonyl group in cyclobutanecarbonyl may modulate the pyrrole ring’s electron density differently compared to electron-donating groups like methoxy .

Actividad Biológica

Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral properties. The pyrrole ring structure is known for its diverse biological functions, and modifications to this structure can significantly influence its pharmacological profile. This article reviews recent findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of pyrrole derivatives with cyclobutanecarbonyl groups. The structural configuration of this compound allows for interactions with various biological targets, which is critical for its activity. The presence of the carboxylate group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a related study found that pyrrole-2-carboxamide derivatives demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mtb .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Pyrrole-2-carboxamide derivative 5 | M. tuberculosis | <0.016 |

| Pyrrole-2-carboxamide derivative 12 | M. tuberculosis | 3.7 |

The mechanism by which this compound exerts its antimicrobial effects is thought to involve inhibition of mycolic acid biosynthesis in mycobacteria. This pathway is crucial for the integrity of the bacterial cell wall, making it a prime target for new anti-TB agents. Studies utilizing metabolic labeling assays have confirmed that these compounds interfere with the synthesis process at specific enzymatic steps .

Case Studies and Research Findings

A series of in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against human cell lines. These studies are essential to establish a therapeutic window and ensure safety in potential clinical applications.

Case Study: Cytotoxicity Evaluation

In one study, the cytotoxic effects were assessed using human hepatocyte cell lines. The results indicated that while some pyrrole derivatives exhibited low cytotoxicity (IC50 > 64 μg/mL), others showed higher toxicity levels, necessitating further optimization .

Q & A

Q. Basic: What are the primary synthetic routes for Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling to introduce aromatic substituents or cyclocondensation reactions for constructing the pyrrole core. For example:

- Suzuki coupling : Aryl boronic acids react with halogenated pyrrole precursors (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate) under Pd catalysis (0.5–2 mol%) in THF/water mixtures at 80–100°C for 12–24 hours, yielding 70–96% products .

- Cyclocondensation : Cyclobutanecarbonyl chloride reacts with pyrrole esters in dichloromethane (DCM) with DMAP/EtN as base, followed by purification via flash chromatography .

Q. Advanced: How can reaction conditions be optimized for higher yields or enantioselectivity?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% for similar pyrrole derivatives .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., SPhos) improve coupling efficiency in electron-deficient substrates .

- Chiral auxiliaries : Use of spirocyclic phosphoric acid catalysts enables enantioselective synthesis of derivatives, achieving up to 90% enantiomeric excess (ee) .

Structural Characterization

Q. Basic: What spectroscopic and crystallographic methods are used for structural validation?

- NMR/IR/HRMS : H and C NMR confirm substitution patterns (e.g., cyclobutanecarbonyl at C4), while HRMS validates molecular weight .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, trifluoromethyl analogs show planar pyrrole rings with dihedral angles <5° between substituents .

Q. Advanced: How are structural discrepancies resolved between experimental and computational models?

- SHELX refinement : Discrepancies in bond lengths (e.g., C=O vs. C–N) are minimized using SHELXL for small-molecule refinement, with R-factor thresholds <0.05 .

- DFT calculations : B3LYP/6-31G(d) models predict electronic distributions, which are cross-validated against X-ray charge density maps .

Reactivity and Functionalization

Q. Basic: What functional group transformations are feasible for this compound?

- Nitro reduction : Catalytic hydrogenation (H, Pd/C) converts nitro groups to amines (e.g., methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate) .

- Ester hydrolysis : NaOH/MeOH cleaves the methyl ester to carboxylic acid for further coupling .

Q. Advanced: How can regioselectivity be controlled in electrophilic substitutions?

- Directing groups : The cyclobutanecarbonyl group at C4 directs electrophiles (e.g., bromine) to C5 due to electronic deactivation at C4. Yields >80% are achieved in DCM at 0°C .

- Protecting strategies : Temporary protection of the pyrrole NH with tosyl groups prevents undesired side reactions during Friedel-Crafts acylations .

Biological Activity and Mechanisms

Q. Basic: How is the bioactivity of this compound assessed in preliminary studies?

- Antimicrobial assays : Disk diffusion tests against Staphylococcus aureus (MIC ≤25 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition IC ~10 µM) .

Q. Advanced: What strategies are used to establish structure-activity relationships (SAR)?

- Analog synthesis : Systematic variation of substituents (e.g., replacing cyclobutane with isoquinoline) and testing against cancer cell lines (e.g., IC values for MCF-7 range 2–50 µM) .

- Molecular docking : Autodock Vina predicts binding affinities to target proteins (e.g., COX-2, ΔG = −9.2 kcal/mol), validated by SPR binding assays .

Computational Modeling

Q. Basic: How are electronic properties modeled for this compound?

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO/LUMO energies. For example, HOMO = −6.2 eV indicates nucleophilic reactivity at the pyrrole ring .

Q. Advanced: How can computational data resolve experimental contradictions (e.g., tautomerism)?

- MD simulations : Solvent effects (e.g., DMSO vs. water) on tautomeric equilibria (1H vs. 2H-pyrrole) are modeled with OPLS-AA force fields, aligning with H NMR solvent titration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.